

2-Methylbutanal: A Comprehensive Toxicological and Safety Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutanal

Cat. No.: B7770512

[Get Quote](#)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety information for **2-Methylbutanal** (CAS No. 96-17-3). The information is compiled from a variety of sources, including regulatory agency data, scientific literature, and safety data sheets, to support risk assessment and safe handling practices in research and development settings.

Chemical and Physical Properties

2-Methylbutanal, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde with the molecular formula C5H10O. It is a flammable, colorless to light yellow liquid with a pungent odor.

Toxicological Data Summary

The toxicological profile of **2-Methylbutanal** has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	6884 mg/kg bw	[1]
LD50	Rat	Oral	6400 mg/kg	[2][3]
LD50	Rabbit (male)	Dermal	5400 mg/kg bw	[1]
LC50	Rat	Inhalation	50.5 mg/L (4h)	[1]
LC50	Rat	Inhalation	14,000 ppm (4h)	[3][4]

Table 2: Irritation Data

Endpoint	Species	Exposure	Result	Reference
Skin Irritation	Rabbit	4 hours	Moderate skin irritation (read-across)	[1]
Eye Irritation	Rabbit	-	Causes serious eye irritation (read-across)	[1][4]

Table 3: Sensitization Data

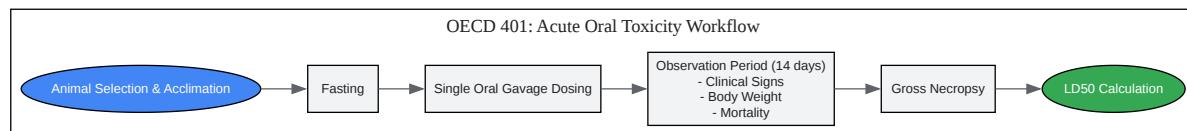
Test	Species	Result	Reference
Skin Sensitization (OECD 429)	Mouse	Sensitizing	[1]

Table 4: Genotoxicity Data

Test Type	Test System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	Salmonella typhimurium	Without	Negative (read-across)	[1]
Mammalian Gene Mutation (OECD 476)	V79 cells, Chinese hamster	Without	Positive (read-across)	[1]
UDS Test (OECD 482)	Rat hepatocytes	-	Positive (read-across)	[1]
UDS Test (OECD 482)	Human hepatocytes	-	Negative (read-across)	[1]
In vivo Micronucleus (OECD 474)	Mouse	-	Negative (read-across)	[1]

Table 5: Repeated Dose and Carcinogenicity Data

Study Type	Species	Route	NOAEC	Result	Reference
Chronic Toxicity (OECD 453)	Rat, Mouse	Inhalation	500 ppm (24 months)	-	[1]
Carcinogenicity (OECD 453)	Rat, Mouse	Inhalation	2000 ppm	Negative (read-across)	[1]

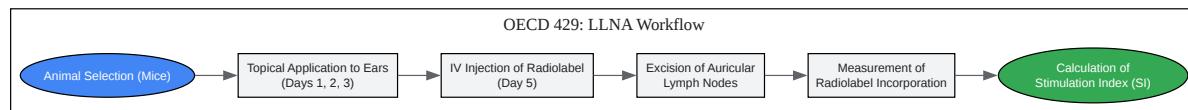

Experimental Protocols

The toxicological studies cited in this guide were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the methodologies for the key experiments.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of **2-Methylbutanal** was assessed based on the principles of OECD Test Guideline 401. This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

- Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.
- Test Animals: The preferred species is the rat. Healthy, young adult animals of a single sex (or both, if specified) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered by gavage in a single dose.
 - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
 - A necropsy of all animals is performed at the end of the observation period.
- Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

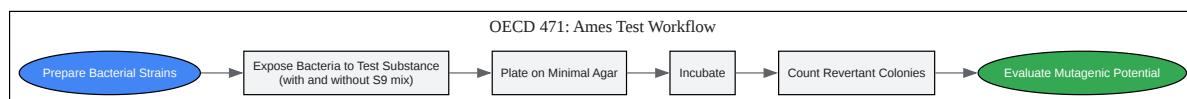

[Click to download full resolution via product page](#)

OECD 401 Experimental Workflow

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The potential of **2-Methylbutanal** to cause skin sensitization was evaluated using the Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429.

- Principle: The LLNA is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.
- Test Animals: Mice are used as the test species.
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
 - On day 5, a radiolabeled substance (e.g., ^{3}H -methyl thymidine) is injected intravenously to measure lymphocyte proliferation.
 - The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.
- Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.


[Click to download full resolution via product page](#)

OECD 429 Experimental Workflow

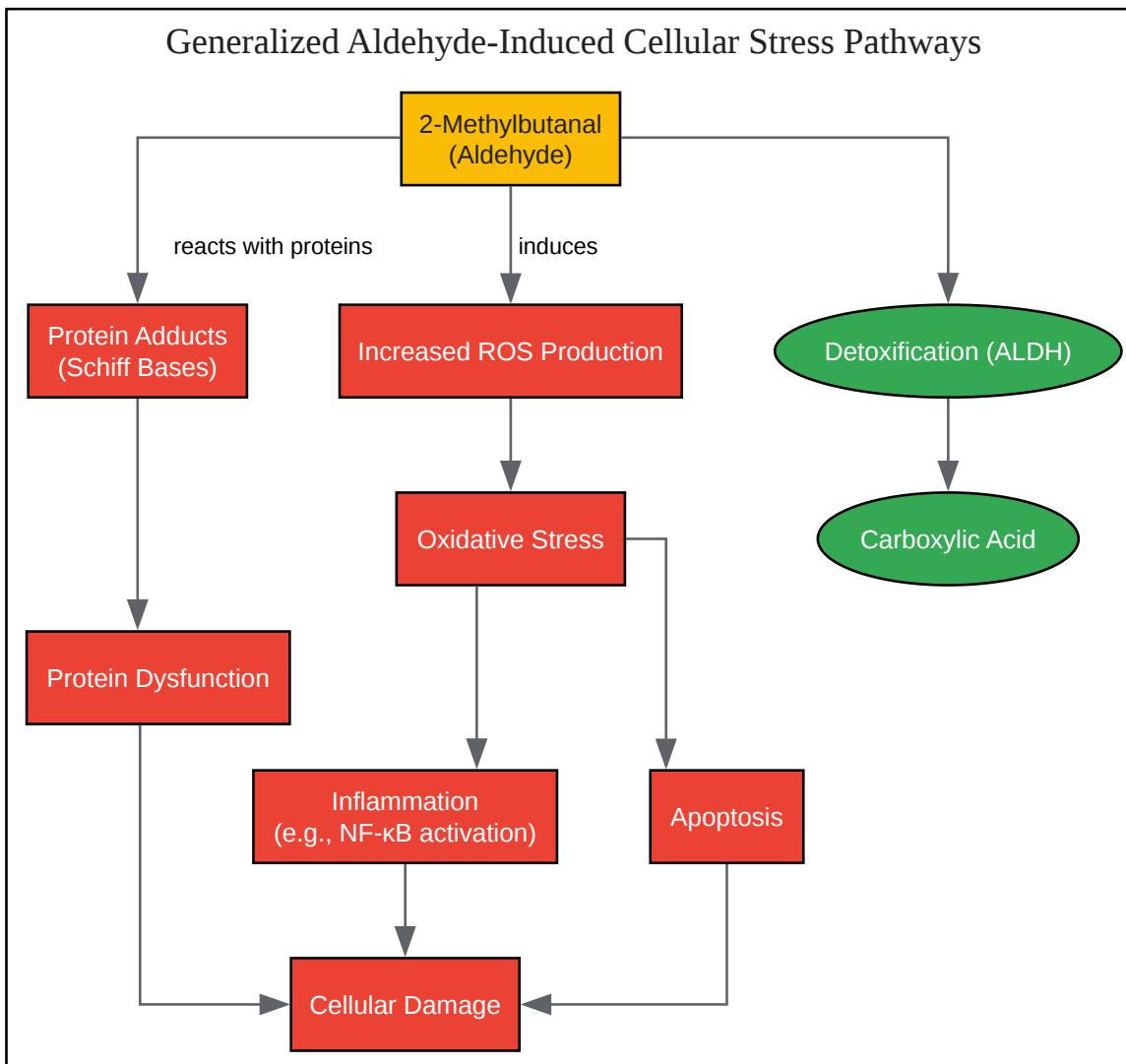
Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The mutagenic potential of **2-Methylbutanal** was assessed using the Ames test, following OECD Test Guideline 471.

- Principle: This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
 - The bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - After incubation, the number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

[Click to download full resolution via product page](#)

OECD 471 Experimental Workflow


Mechanism of Toxicity and Signaling Pathways

While specific signaling pathways directly modulated by **2-Methylbutanal** have not been definitively identified in the literature, the toxicological effects of aldehydes, in general, are understood to be mediated through several key mechanisms. As a short-chain aldehyde, **2-Methylbutanal** is expected to act as a "hard" electrophile.^[2]

The primary mechanism of aldehyde toxicity involves the formation of covalent adducts with biological macromolecules.^[1] The electrophilic aldehyde group can react with nucleophilic groups in proteins, such as the primary amine groups on lysine residues, forming Schiff bases.^[2] This can lead to protein dysfunction and cellular damage.

Furthermore, exposure to aldehydes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.^{[4][5]} This can lead to a cascade of downstream effects, including inflammation and apoptosis. The activation of stress-responsive signaling pathways, such as the NF-κB pathway, has been observed in response to aldehyde exposure.^[6]

The metabolism of aldehydes is a critical detoxification pathway, primarily mediated by aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to less reactive carboxylic acids.^[4]

[Click to download full resolution via product page](#)

Generalized Aldehyde-Induced Cellular Stress Pathways

Safety Information and Hazard Classification

Based on the available data, **2-Methylbutanal** is classified as a hazardous substance with the following GHS classifications:

- Flammable liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][7][8]
- Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)[1][4][7][8]

- Skin sensitization: Category 1 (H317: May cause an allergic skin reaction)[1][4][7][8]
- Specific target organ toxicity - single exposure (respiratory tract irritation): Category 3 (H335: May cause respiratory irritation)[1][4][7][8]
- Hazardous to the aquatic environment - long-term hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)[1][7][8]

Precautionary Statements:

- Prevention: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Avoid breathing gas/mist/vapors. Wear protective gloves/protective clothing/eye protection/face protection.[1][7][8]
- Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7][8]

Conclusion

2-Methylbutanal presents several toxicological hazards that necessitate careful handling and the use of appropriate personal protective equipment in a laboratory setting. It is a flammable liquid that can cause serious eye irritation, skin sensitization, and respiratory irritation. While it has shown some evidence of genotoxicity in *in vitro* mammalian cell tests, it was negative in the Ames test and an *in vivo* micronucleus test. The primary mechanism of toxicity is likely related to its electrophilic nature, leading to the formation of protein adducts and the induction of oxidative stress. Researchers and drug development professionals should consult the full safety data sheet and relevant literature before using this chemical and implement appropriate safety protocols to minimize exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- To cite this document: BenchChem. [2-Methylbutanal: A Comprehensive Toxicological and Safety Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770512#toxicological-data-and-safety-information-for-2-methylbutanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com